![molecular formula C25H28N2O3S B284023 N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and certain types of cancer.
作用機序
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B cell receptor signaling. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules and ultimately leads to B cell activation and proliferation. N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide selectively inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling. This results in the suppression of B cell activation and proliferation, leading to the potential therapeutic benefits of this compound.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to effectively inhibit BTK activity and suppress B cell activation and proliferation. This has been associated with reduced levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and decreased B cell infiltration into target tissues. In addition, this compound has demonstrated anti-tumor activity in various animal models, which may be attributed to its ability to inhibit BTK-mediated signaling pathways in cancer cells.
実験室実験の利点と制限
The advantages of using N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide in lab experiments include its high potency and selectivity for BTK, as well as its demonstrated efficacy in preclinical studies. However, the limitations of using this compound include its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
For research on N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide include the evaluation of its safety and efficacy in clinical trials, as well as the exploration of its potential therapeutic applications in various autoimmune diseases and cancer. In addition, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, the development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties may offer new opportunities for the treatment of B cell-mediated diseases.
合成法
The synthesis of N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide involves several steps, including the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-ethyl-2-thiophenecarbonyl chloride. The resulting compound is then reacted with 4-methoxyphenylboronic acid and 4-morpholinylmethanol in the presence of palladium catalyst to form the intermediate compound. The final step involves the reaction of the intermediate compound with benzoyl chloride to produce this compound.
科学的研究の応用
N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and certain types of cancer. In preclinical studies, this compound has been shown to effectively inhibit BTK activity and suppress B cell activation and proliferation. In addition, this compound has demonstrated anti-inflammatory and anti-tumor activity in various animal models. These findings suggest that this compound may have significant therapeutic potential in the treatment of autoimmune diseases and cancer.
特性
分子式 |
C25H28N2O3S |
|---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
N-[5-ethyl-3-[(4-methoxyphenyl)-morpholin-4-ylmethyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H28N2O3S/c1-3-21-17-22(25(31-21)26-24(28)19-7-5-4-6-8-19)23(27-13-15-30-16-14-27)18-9-11-20(29-2)12-10-18/h4-12,17,23H,3,13-16H2,1-2H3,(H,26,28) |
InChIキー |
CEFZBYWDQNHLIR-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)N4CCOCC4 |
正規SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
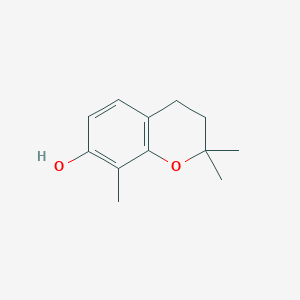

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)

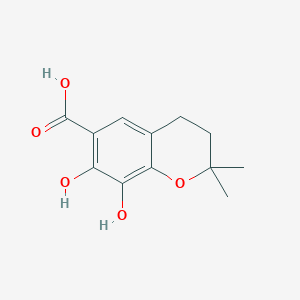
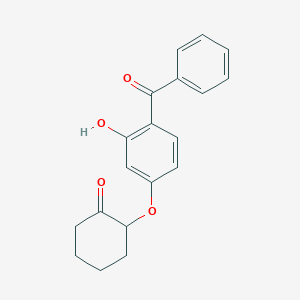
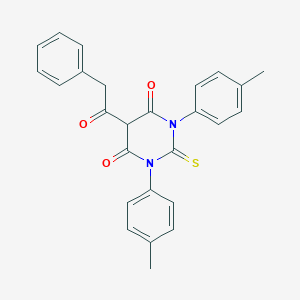
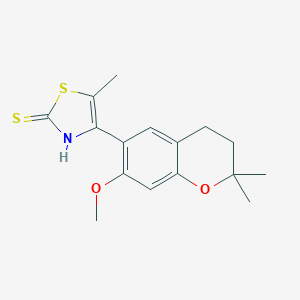
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
